molecular formula C9H6BrF3O2 B12961016 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone

1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone

Cat. No.: B12961016
M. Wt: 283.04 g/mol
InChI Key: SRVZGSWKVXOZMT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The trifluoromethyl ketone group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of alcohols or other reduced compounds.

Scientific Research Applications

1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the bromine and methoxy groups can participate in non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

1-(5-Bromo-2-methoxy-phenyl)-2,2,2-trifluoroethanone, also known by its CAS number 1169882-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.

The molecular formula of this compound is C9H6BrF3O2C_9H_6BrF_3O_2 with a molecular weight of 269.02 g/mol. The compound features a trifluoroethanone moiety that is known to enhance the lipophilicity and biological activity of various organic compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiosemicarbazone derivatives related to acetophenone have demonstrated the ability to induce apoptosis in K562 leukemia cells through mitochondrial pathways . The mechanism involves mitochondrial permeability transition and the depletion of glutathione (GSH), leading to increased oxidative stress and cell death.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antibacterial activity. Research shows that thiosemicarbazones derived from acetophenone exhibit effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that the trifluoroethyl group may enhance the antimicrobial efficacy of such derivatives.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Mitochondrial Dysfunction : Induction of mitochondrial permeability and subsequent apoptosis has been observed in cell lines treated with structurally related compounds .
  • Oxidative Stress : The presence of electron-withdrawing groups like trifluoromethyl can increase the compound's reactivity towards cellular components, leading to oxidative damage .

Study 1: Anticancer Efficacy

In a study focusing on thiosemicarbazone derivatives, it was found that specific substitutions on the phenyl ring significantly affected the compounds' cytotoxicity against cancer cell lines. The presence of bromine and methoxy groups was linked to enhanced apoptotic activity compared to unsubstituted analogs .

Study 2: Antimicrobial Assessment

A comparative analysis of various thiosemicarbazone derivatives revealed that those containing halogen substituents exhibited superior antibacterial properties. The minimum inhibitory concentrations (MICs) were determined against common pathogens, showing promising results for further development into therapeutic agents .

Data Table: Biological Activity Summary

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerMitochondrial dysfunction
Thiosemicarbazone DerivativesAntimicrobialOxidative stress induction
Acetophenone DerivativesApoptosis inductionGlutathione depletion

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3

InChI Key

SRVZGSWKVXOZMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)C(F)(F)F

Origin of Product

United States

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